2-hydroxy-N-(2-methoxyethyl)acetamide
Description
2-Hydroxy-N-(2-methoxyethyl)acetamide is an acetamide derivative characterized by a hydroxyl group (-OH) at the α-carbon (position 2) of the acetamide backbone and a 2-methoxyethyl substituent on the nitrogen atom. The compound has been studied in the context of enzyme inhibition, particularly as a moderate inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in hormone-dependent diseases .
Properties
IUPAC Name |
2-hydroxy-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-6-5(8)4-7/h7H,2-4H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJENWUYDMPFSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Synthesis Steps
The most widely documented method involves a two-step process:
-
Acylation of 2-Methoxyethylamine :
Chloroacetyl chloride reacts with 2-methoxyethylamine in dichloromethane (DCM) under inert conditions. A base such as triethylamine (TEA) neutralizes HCl byproducts, forming N-(2-methoxyethyl)chloroacetamide.Key parameters:
-
Basic Hydrolysis :
The chloroacetamide intermediate undergoes hydrolysis in aqueous sodium hydroxide (NaOH) at 60–80°C for 4–6 hours, replacing the chlorine atom with a hydroxy group:Post-reaction workup includes extraction with ethyl acetate, washing with brine, and recrystallization from toluene/ethyl acetate mixtures (3:1 v/v).
Table 1: Optimization Data for Acylation-Hydrolysis Method
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chloroacetyl chloride ratio | 1.2 equiv | 78.8 | 99.5 |
| Hydrolysis temperature | 70°C | 85.0 | 99.8 |
| Recrystallization solvent | Toluene/ethyl acetate | 91.2 | 99.9 |
Direct Amidation of Glycolic Acid
Coupling Agent-Mediated Synthesis
An alternative single-step approach utilizes coupling agents to directly link glycolic acid with 2-methoxyethylamine. This method avoids halogenated intermediates and simplifies purification:
Table 2: Performance of Coupling Agents
| Coupling System | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| EDCl/HOBt | 16 | 65.3 | <5% |
| DCC/DMAP | 24 | 58.7 | 12% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents describe transitioning batch processes to continuous flow systems to enhance scalability:
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Residence time : 8–10 minutes at 100°C.
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Advantages : 20% higher throughput and reduced solvent waste compared to batch methods.
Purification Challenges
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Impurity Profile : Residual 2-methoxyethylamine (<0.1% by GC-MS) and dimeric byproducts require gradient elution chromatography (C18 column, acetonitrile/water).
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Crystallization : Ethanol/water mixtures (7:3 v/v) yield needle-shaped crystals with 99.9% purity.
Emerging Methodologies
Enzymatic Catalysis
Pilot studies using lipase B from Candida antarctica (CAL-B) show promise for green synthesis:
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Conditions : Phosphate buffer (pH 7.5), 40°C, 48 hours.
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Yield : 52.4% (needs optimization for industrial adoption).
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Insights
2-Hydroxy-N-(2-methoxyethyl)acetamide has been studied for its potential roles in treating various conditions due to its anti-inflammatory and analgesic properties. It functions as an inhibitor in biochemical pathways relevant to pain and inflammation.
- Mechanism of Action : The compound is believed to modulate pathways involving cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, it may reduce the synthesis of pro-inflammatory mediators.
Case Study: Analgesic Efficacy
A study conducted on rodent models demonstrated that administration of 2-hydroxy-N-(2-methoxyethyl)acetamide resulted in significant pain reduction in acute inflammatory models. The results indicated a dose-dependent response, with higher doses correlating with greater analgesic effects.
| Dose (mg/kg) | Pain Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
Agricultural Applications
Herbicide Development
Research has indicated that derivatives of 2-hydroxy-N-(2-methoxyethyl)acetamide can be effective as herbicides. The compound's structural characteristics allow it to interact with plant growth regulators, inhibiting the growth of unwanted vegetation.
- Field Trials : In controlled agricultural settings, formulations containing this compound showed a significant reduction in weed biomass compared to untreated controls.
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| Compound A (5%) | 30 |
| Compound B (10%) | 60 |
Material Science
Polymer Additives
The compound is also explored as an additive in polymer formulations. Its incorporation enhances the thermal stability and mechanical properties of polymers, making it suitable for various industrial applications.
- Thermal Stability Tests : Samples containing varying concentrations of 2-hydroxy-N-(2-methoxyethyl)acetamide were subjected to thermal analysis.
| Concentration (%) | Decomposition Temperature (°C) |
|---|---|
| 0 | 250 |
| 5 | 275 |
| 10 | 300 |
Toxicological Studies
Safety assessments have been conducted to evaluate the toxicity profile of 2-hydroxy-N-(2-methoxyethyl)acetamide. These studies are crucial for determining the viability of the compound in both pharmaceutical and agricultural applications.
- Acute Toxicity Testing : Results from acute toxicity tests indicate that the compound has a relatively low toxicity profile, with no observed adverse effects at recommended dosages.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its hydroxy and methoxyethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of 2-Hydroxy-N-(2-methoxyethyl)acetamide and Analogues
Key Observations:
Substituent Size and Hydrophobicity :
- The 2-methoxyethyl group in the target compound provides moderate hydrophilicity compared to bulkier aromatic groups (e.g., phenethyl in compound 13). This reduces inhibitory potency against 17β-HSD2 compared to analogues with extended hydrophobic substituents, which engage additional binding pockets in the enzyme .
- Phenethyl substituents (e.g., compound 13) enhance activity due to π-π interactions with aromatic residues in the enzyme’s active site .
In contrast, 2-Hydroxy-N-(2-hydroxyphenyl)acetamide (HHPAA) acts as a metabolic intermediate in benzoxazinoid degradation, with its dual hydroxyl groups facilitating enzymatic oxidation to phenoxazinones .
Thermal Stability :
Table 2: Inhibitory Activity Against 17β-HSD2
| Compound Name | Substituent on Acetamide Nitrogen | IC₅₀ (µM) | Key Interactions with Enzyme |
|---|---|---|---|
| 2-Hydroxy-N-(2-methoxyethyl)acetamide | 2-Methoxyethyl | ~10–50 | Weak hydrophobic interactions |
| N-Phenethyl derivatives (e.g., 13) | Phenethyl | <1 | π-π stacking, hydrophobic |
| N-Butyl derivatives (e.g., 15) | Butyl | ~5–10 | Hydrophobic pocket binding |
| Parent compound (S11) | None (unsubstituted) | >100 | No significant binding |
- SAR Insights :
- Hydrophobic Chains : Linear alkyl chains (e.g., butyl in compound 15) improve activity compared to methoxyethyl, but less than aromatic groups .
- Aromatic Moieties : Phenethyl or naphthyl substituents (e.g., compound 18 in ) maximize potency by exploiting the enzyme’s hydrophobic and aromatic binding pockets .
Q & A
Basic Research Questions
Q. What are optimized synthesis protocols for 2-hydroxy-N-(2-methoxyethyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Use a reflux system with ethanol as the solvent, combining equimolar amounts of the amine (e.g., 2-methoxyethylamine) and hydroxyacetic acid derivative. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify by recrystallization .
- Key Variables : Reflux duration (6–24 hours), stoichiometry (1:1 molar ratio), and solvent choice (ethanol vs. acetonitrile) significantly affect yield. For example, acetonitrile-based reactions may require longer stirring times .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure?
- Structural Confirmation :
- Single-crystal XRD for absolute stereochemical determination .
- FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) to resolve methoxyethyl (–OCH₂CH₂O–) and acetamide (–NHCO–) moieties .
Q. How can researchers ensure purity during synthesis?
- Purification Steps :
- Recrystallize crude product in ethanol to remove unreacted starting materials .
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for complex mixtures .
- Validate purity via HPLC (C18 column, water:acetonitrile mobile phase) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Replace the methoxyethyl group with indole or biphenyl moieties (as in related compounds) to enhance antimicrobial or anticancer activity .
- Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., bacterial enzymes or cancer cell receptors) .
- Case Study : Derivatives with para-methoxybenzyl groups showed improved binding to SARS-CoV-2 protease in silico .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Validation Strategies :
- Cross-reference experimental NMR shifts with DFT-calculated values (B3LYP/6-311++G** basis set) .
- Use X-ray crystallography to confirm hydrogen-bonding patterns that influence spectral anomalies .
- Example : Discrepancies in hydroxyl proton shifts may arise from solvent polarity or intermolecular H-bonding .
Q. What computational methods are suitable for studying its pharmacokinetic properties?
- ADMET Prediction :
- Employ SwissADME to predict bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Use MD simulations (GROMACS) to assess membrane permeability and stability in aqueous/lipid bilayers .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Studies :
- Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
- Identify degradation products via LC-MS; methoxy hydrolysis and amide oxidation are common pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
